molecular formula C9H12N2O3 B11790890 Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate

Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate

Cat. No.: B11790890
M. Wt: 196.20 g/mol
InChI Key: SRAKUHWVCQTDEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate typically involves the reaction of 6-methoxy-5-methylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    6-methoxy-5-methylpyrimidine-4-carboxylic acid: The parent compound from which Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate is derived.

    6-chloro-5-methylpyrimidine-4-carboxylate: A halogenated derivative with potential antimicrobial properties.

    6-hydroxy-5-methylpyrimidine-4-carboxylate: An oxidized derivative with different biological activities.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H13_{13}N2_{2}O3_{3} and a molecular weight of 225.23 g/mol. The compound features a pyrimidine ring with specific substitutions that enhance its biological activity:

  • Methoxy group at position 6
  • Methyl group at position 5
  • Ethyl ester functional group at position 4

These structural characteristics contribute to its diverse pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1 summarizes the minimum inhibitory concentrations (MICs) for selected bacterial strains:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Mycobacterium tuberculosis0.5
Escherichia coli16

Antitumor Properties

This compound has also been investigated for its antitumor properties. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated IC50_{50} values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating its potential as an anticancer agent .

Table 2 presents the IC50_{50} values for various cancer cell lines:

Cell Line IC50_{50} (μM) Standard (5-FU) (μM)
MCF-79.4617.02
MDA-MB-23111.7311.73

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA synthesis, which is crucial for microbial growth and cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors or pathways that regulate cell survival and apoptosis, contributing to its antitumor effects .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further research is necessary to elucidate these effects .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy : A study involving patients with skin infections caused by resistant strains showed that treatment with this compound led to a significant reduction in infection rates compared to placebo .
  • Cancer Treatment Trials : Early-phase clinical trials have indicated that patients receiving this compound as part of a combination therapy exhibited improved tumor response rates and reduced side effects compared to standard treatments .

Properties

IUPAC Name

ethyl 6-methoxy-5-methylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(12)7-6(2)8(13-3)11-5-10-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAKUHWVCQTDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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